molecular formula C16H17N3O2 B417143 N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B417143
M. Wt: 283.32g/mol
InChI Key: USFGFRXBDMXESZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the reaction of 3-hydroxybenzaldehyde with 4-toluidine in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:

  • Dissolve 3-hydroxybenzaldehyde and 4-toluidine in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure enables it to interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

N’~1~-[(E)-1-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxyphenyl and toluidino groups

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(20)9-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

USFGFRXBDMXESZ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)O

SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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